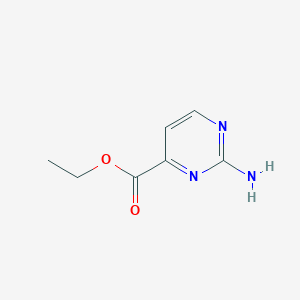

Ethyl 2-aminopyrimidine-4-carboxylate

Description

BenchChem offers high-quality Ethyl 2-aminopyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-aminopyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-aminopyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-12-6(11)5-3-4-9-7(8)10-5/h3-4H,2H2,1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCALRCXLGUQIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50729330 | |

| Record name | Ethyl 2-aminopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916056-77-4 | |

| Record name | Ethyl 2-amino-4-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916056-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-aminopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-aminopyrimidine-4-carboxylate chemical properties and reactivity

An In-Depth Technical Guide to Ethyl 2-Aminopyrimidine-4-carboxylate

Abstract

Ethyl 2-aminopyrimidine-4-carboxylate is a pivotal heterocyclic compound, distinguished by its pyrimidine core functionalized with an amino group at the C2 position and an ethyl carboxylate at the C4 position. This unique arrangement of functional groups imparts a versatile reactivity profile, establishing the molecule as a highly sought-after building block in synthetic organic chemistry and a privileged scaffold in medicinal chemistry. The electron-withdrawing nature of the pyrimidine ring, coupled with the nucleophilic amino group and the modifiable ester, allows for a wide range of chemical transformations. These properties have been exploited in the synthesis of a multitude of biologically active compounds, including kinase inhibitors, antimicrobial agents, and other therapeutic candidates. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, designed for researchers, scientists, and professionals in drug development.

Introduction to the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a cornerstone in the field of medicinal chemistry.[1][2] Its prevalence stems from its ability to act as a bioisostere for purines and its capacity to form multiple hydrogen bonds, which facilitates strong and specific interactions with biological targets such as enzymes and receptors.[2] Derivatives of 2-aminopyrimidine are known to possess a vast spectrum of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antimalarial properties.[1][2][3][4][5] Several FDA-approved drugs, such as the kinase inhibitors Imatinib and Palbociclib, feature this critical scaffold, underscoring its therapeutic significance.[4][6]

Ethyl 2-aminopyrimidine-4-carboxylate emerges as a particularly valuable derivative. It serves not just as a carrier of the essential 2-aminopyrimidine pharmacophore but also as a versatile synthetic intermediate. The ester functionality at the C4 position provides a convenient handle for further molecular elaboration, enabling the construction of complex and diverse chemical libraries for drug discovery programs.

Physicochemical and Spectroscopic Properties

The foundational properties of a molecule are critical for its application in synthesis and material science. Ethyl 2-aminopyrimidine-4-carboxylate is typically a solid at room temperature. The presence of the amino and ester groups allows it to participate in hydrogen bonding, influencing its melting point and solubility.

Data Summary

All quantitative data is summarized in the table below for easy comparison.

| Property | Value | Source(s) |

| CAS Number | 916056-77-4 | [7] |

| Molecular Formula | C₇H₉N₃O₂ | |

| Molecular Weight | 167.17 g/mol | [8] |

| IUPAC Name | ethyl 2-aminopyrimidine-4-carboxylate | |

| SMILES | CCOC(=O)C1=CN=C(N=C1)N | |

| InChI Key | GCGQBUJYXVSZBS-UHFFFAOYSA-N | [8] |

| Appearance | Solid | [9] |

| Topological Polar Surface Area | 78.1 Ų | [8] |

| XLogP3 | 0.2 | [8] |

Note: Experimental values for properties like melting point and specific solubility can vary between suppliers and batches. The data presented are computed or typical values.

Spectroscopic Profile

-

¹H NMR: The spectrum would feature a triplet and a quartet in the upfield region (around 1.3 and 4.3 ppm, respectively) corresponding to the ethyl group protons of the ester. The aromatic protons on the pyrimidine ring would appear as doublets in the downfield region (typically 7.0-9.0 ppm). A broad singlet corresponding to the -NH₂ protons would also be present, with its chemical shift being dependent on solvent and concentration.

-

¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the ester (around 165 ppm), the carbons of the pyrimidine ring (typically in the 110-170 ppm range), and the aliphatic carbons of the ethyl group (around 61 and 14 ppm).[10]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the amino group (around 3300-3500 cm⁻¹), C=O stretching from the ester (around 1720 cm⁻¹), and C=N/C=C stretching from the pyrimidine ring (around 1550-1650 cm⁻¹).[10]

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight (167.17). Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester.

Synthesis and Manufacturing

The synthesis of the pyrimidine ring is a well-established area of heterocyclic chemistry. The most common and versatile methods involve the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an N-C-N building block like an amidine, urea, or guanidine.[13][14]

Primary Synthetic Route: Cyclocondensation

The principal synthesis for compounds like Ethyl 2-aminopyrimidine-4-carboxylate involves the reaction between a β-keto ester and guanidine. This reaction, a variation of the classical Pinner synthesis, provides direct access to the 2-aminopyrimidine core.

The causality behind this experimental choice lies in the complementary reactivity of the starting materials. The β-keto ester possesses two electrophilic carbonyl carbons, while guanidine acts as a binucleophile with two nitrogen atoms ready to attack. The reaction proceeds through a series of condensation and dehydration steps, leading to the formation of the stable aromatic pyrimidine ring.

Caption: General workflow for pyrimidine synthesis.

Chemical Reactivity and Derivatization

The synthetic utility of Ethyl 2-aminopyrimidine-4-carboxylate is derived from the distinct reactivity of its three key functional components: the 2-amino group, the C4-ester, and the pyrimidine ring itself.

Caption: Reactivity map of key functional groups.

Reactions at the 2-Amino Group

The amino group at the C2 position is nucleophilic and is the primary site for electrophilic attack.

-

N-Acylation/N-Sulfonylation: It readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. This is a common strategy to modulate the electronic properties and biological activity of the scaffold.

-

N-Alkylation: Reaction with alkyl halides can lead to mono- or di-alkylated products. Controlling the degree of alkylation can be challenging and often requires careful selection of reaction conditions.

-

Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which can be further reduced to secondary amines or used as intermediates in more complex transformations.[15]

Reactions at the 4-Carboxylate Ester

The ethyl ester is a versatile handle for introducing new functional groups.

-

Hydrolysis: Basic or acidic hydrolysis converts the ester to the corresponding carboxylic acid. This acid can then be coupled with amines using standard peptide coupling reagents (e.g., EDC, HATU) to form a diverse range of amides.

-

Amidation: Direct aminolysis of the ester can be achieved by heating with an amine, sometimes requiring a catalyst. This is a direct route to carboxamides, which are prevalent in many drug molecules.[16]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, providing another point for diversification.

-

Hydrazinolysis: Reaction with hydrazine hydrate readily converts the ester into the corresponding hydrazide. This hydrazide is a key intermediate for synthesizing other heterocyclic systems like pyrazoles or triazoles.[17]

Reactions Involving the Pyrimidine Ring

The pyrimidine ring is electron-deficient, which governs its reactivity.

-

Nucleophilic Aromatic Substitution (SₙAr): While the parent ring is not highly susceptible to SₙAr, the presence of good leaving groups (e.g., halogens) at the C4 or C6 positions allows for displacement by various nucleophiles. For instance, starting from Ethyl 2-amino-6-chloropyrimidine-4-carboxylate, the chloro group can be displaced by amines, thiols, or alkoxides.[4]

-

Cyclocondensation Reactions: The combination of the 2-amino group and a reactive substituent at C4 or C5 can be used to construct fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines or pyrimido[1,2-a]benzimidazoles.[18][19]

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs accessible from Ethyl 2-aminopyrimidine-4-carboxylate are frequently found in molecules targeting a wide range of diseases.

-

Kinase Inhibitors: The 2-aminopyrimidine scaffold is a classic "hinge-binding" motif in many kinase inhibitors, where the N1 and the exocyclic amino group form crucial hydrogen bonds with the kinase hinge region. Derivatization of the C4 position allows for the introduction of substituents that can occupy other pockets of the ATP-binding site, enhancing potency and selectivity.

-

Antimicrobial Agents: Numerous 2-aminopyrimidine derivatives have demonstrated significant antibacterial and antifungal activity.[1][2][20] The ability to easily generate diverse libraries from Ethyl 2-aminopyrimidine-4-carboxylate makes it an excellent starting point for identifying new antimicrobial leads to combat resistance.[1]

-

Other Therapeutic Areas: Derivatives have also been explored as antitrypanosomal, antiplasmodial, and β-glucuronidase inhibitors, highlighting the broad therapeutic potential of this scaffold.[3][4][5][6]

Experimental Protocols

The following protocols are representative of the synthesis and derivatization of the title compound and are designed as self-validating systems for a skilled synthetic chemist.

Protocol: Synthesis of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

This protocol is adapted from general pyrimidine synthesis procedures, such as the Pinner synthesis, using commercially available starting materials.[9][14]

Objective: To synthesize a representative 2,4,6-substituted pyrimidine via cyclocondensation.

Materials:

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Ethyl 2-acetyl-3-oxobutanoate

-

Absolute Ethanol (EtOH)

-

Diethyl ether

-

Standard reflux and workup glassware

Procedure:

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 eq) in absolute ethanol (100 mL) under an inert atmosphere (N₂ or Ar).

-

Addition of Guanidine: To the stirred solution, add guanidine hydrochloride (1.0 eq). Stir the resulting slurry at room temperature for 30 minutes. The in-situ formation of free guanidine from its hydrochloride salt is driven by the stronger base, NaOEt. The byproduct, NaCl, is largely insoluble in ethanol.

-

Addition of β-Keto Ester: Add ethyl 2-acetyl-3-oxobutanoate (1.0 eq) dropwise to the reaction mixture. An exotherm may be observed.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting keto ester is consumed.

-

Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Precipitation: Pour the concentrated mixture into a beaker containing ice-cold water (200 mL). A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and then a small amount of cold diethyl ether to remove non-polar impurities.

-

Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Protocol: Amidation of Ethyl 2-aminopyrimidine-4-carboxylate

Objective: To convert the C4-ester into a secondary amide via aminolysis.

Materials:

-

Ethyl 2-aminopyrimidine-4-carboxylate

-

Benzylamine (or other primary amine)

-

Xylene or DMSO (high-boiling solvent)

-

Standard reaction and workup glassware

Procedure:

-

Setup: In a 50 mL round-bottom flask, combine Ethyl 2-aminopyrimidine-4-carboxylate (1.0 eq) and the chosen primary amine (e.g., benzylamine, 2.0-3.0 eq). The use of excess amine drives the equilibrium towards product formation.

-

Solvent: Add a high-boiling solvent such as xylene or DMSO (approx. 5-10 mL per gram of starting material).

-

Reaction: Heat the mixture to a high temperature (e.g., 120-140 °C) and stir for 12-24 hours. The reaction is typically slow and requires thermal energy to proceed. Monitor by TLC.

-

Workup: Cool the reaction mixture to room temperature. If the product precipitates upon cooling, it can be isolated by filtration.

-

Purification: If the product is soluble, the solvent can be removed under high vacuum. The residue can then be purified using column chromatography on silica gel or by recrystallization. The choice of eluent for chromatography will depend on the polarity of the final product.

Conclusion

Ethyl 2-aminopyrimidine-4-carboxylate is a molecule of significant strategic importance in chemical and pharmaceutical research. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it an ideal platform for the development of novel compounds. The proven track record of the 2-aminopyrimidine scaffold in successful drug candidates ensures that this and related building blocks will continue to be a focus of research programs aimed at discovering next-generation therapeutics. Future work will likely focus on developing more sustainable and efficient synthetic methodologies and expanding its application in novel areas of materials science and chemical biology.

References

-

2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. (n.d.). PMC - NIH. [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

-

An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). GSC Biological and Pharmaceutical Sciences. [Link]

-

New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. (n.d.). SpringerLink. [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). PMC - NIH. [Link]

-

Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. (2016). Asian Journal of Chemistry. [Link]

-

New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. (2020). ResearchGate. [Link]

-

Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2015). PubMed. [Link]

-

Pyrimidine. (n.d.). Wikipedia. [Link]

-

New Synthesis of 2-Aminopyrimidines by Amination of Biginelli Reaction Products — Oxadiazocines. (2023). ResearchGate. [Link]

-

An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (n.d.). GSC Biological and Pharmaceutical Sciences. [Link]

-

Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). PMC - NIH. [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Semantic Scholar. [Link]

-

ETHYL 2-AMINOPYRIMIDINE-4-CARBOXYLATE. (n.d.). 2a biotech. [Link]

-

Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2003). ARKIVOC. [Link]

-

Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. (2008). ResearchGate. [Link]

-

Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxylate. (n.d.). PubChem. [Link]

-

A Sustainable Multicomponent Pyrimidine Synthesis. (2015). PubMed. [Link]

- EP0577470A1 - 2-Amino-N-[[[4-(aminocarbonyl)pyrimidin-2-yl]amino]alkyl]. (n.d.).

-

Ethyl 2-aminopyrimidine-5-carboxylate. (n.d.). PubChem. [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). PMC - NIH. [Link]

-

Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2023). PMC - PubMed Central. [Link]

-

Ethyl 4H-Pyran-4-one-2-carboxylate. (n.d.). MDPI. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. [PDF] New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities | Semantic Scholar [semanticscholar.org]

- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 2abiotech.net [2abiotech.net]

- 8. Ethyl 2-aminopyrimidine-5-carboxylate | C7H9N3O2 | CID 295889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-氨基-4-甲基嘧啶-5-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ETHYL 2-AMINO-4-METHYLPYRIMIDINE-5-CARBOXYLATE(81633-29-6) 1H NMR [m.chemicalbook.com]

- 13. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

- 14. Pyrimidine - Wikipedia [en.wikipedia.org]

- 15. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. EP0577470A1 - 2-Amino-N-[[[4-(aminocarbonyl)pyrimidin-2-yl]amino]alkyl]-pyrimidine-4-carboxamide derivates, their preparation and their use in therapeutics - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. asianpubs.org [asianpubs.org]

- 19. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the Aminopyrimidine Scaffold

An In-depth Technical Guide to 2-Aminopyrimidine-4-carboxylic Acid (CAS 2164-65-0) for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets. The 2-aminopyrimidine nucleus is one such scaffold, forming the core of numerous approved therapeutic agents. Its significance lies in its structural resemblance to the purine bases of DNA and RNA, allowing it to function as a bioisostere for the adenine moiety of ATP. This mimicry enables pyrimidine derivatives to effectively bind to the ATP-binding sites of various protein kinases, making them a cornerstone in the development of targeted kinase inhibitors for oncology and other therapeutic areas.

This guide focuses on 2-Aminopyrimidine-4-carboxylic acid (CAS: 2164-65-0) , a versatile bifunctional intermediate that leverages the inherent biological relevance of the aminopyrimidine core. Its dual functional groups—a nucleophilic amino group and a reactive carboxylic acid—provide synthetic handles for constructing diverse molecular libraries. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its physicochemical properties, its strategic application in the synthesis of kinase inhibitors, detailed experimental considerations, and sourcing information.

Physicochemical and Spectroscopic Profile

Ensuring the identity and purity of starting materials is a foundational principle of chemical synthesis. 2-Aminopyrimidine-4-carboxylic acid is typically a light-yellow to yellow solid. Key quality control measures involve a combination of chromatographic and spectroscopic techniques, with suppliers often providing certificates of analysis confirming purity by HPLC (typically ≥98%) and structural identity by ¹H NMR.

Summary of Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 2164-65-0 | |

| Molecular Formula | C₅H₅N₃O₂ | |

| Molecular Weight | 139.11 g/mol | |

| Appearance | Light-yellow to yellow solid | |

| IUPAC Name | 2-aminopyrimidine-4-carboxylic acid | |

| Solubility | Freely soluble in DMF, DMSO; slightly soluble in water | |

| Storage Conditions | Store in a sealed, light-proof container in a cool, dry place |

Spectroscopic Characterization

While a publicly available, fully assigned spectrum for this specific intermediate is not readily found in peer-reviewed literature, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals for the two protons on the pyrimidine ring, a broad singlet for the amino (-NH₂) protons, and a very broad, downfield signal for the carboxylic acid (-COOH) proton (often >10-12 ppm). The protons on the pyrimidine ring would appear as doublets in the aromatic region.

-

¹³C NMR Spectroscopy: The spectrum would show five distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (>165 ppm). The four carbons of the pyrimidine ring would appear in the aromatic region, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad O-H stretching band from the carboxylic acid dimer, typically appearing from 3300 to 2500 cm⁻¹. Strong C=O stretching from the carbonyl group is expected around 1760-1690 cm⁻¹. Additionally, N-H stretching bands from the primary amine (often a doublet) would be visible around 3500-3300 cm⁻¹, and C=N and C=C stretching vibrations from the pyrimidine ring would appear in the 1600-1400 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 139. Key fragmentation patterns for carboxylic acids would include the loss of OH (M-17) and COOH (M-45).

Application in Drug Discovery: A Cornerstone for Kinase Inhibitors

The primary utility of 2-Aminopyrimidine-4-carboxylic acid in drug discovery is as a key building block for ATP-competitive protein kinase inhibitors. Its structure is ideally suited for this role, providing a stable heterocyclic core that can be elaborated to achieve high potency and selectivity.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Many cancers are driven by the aberrant signaling of receptor tyrosine kinases, with the Epidermal Growth Factor Receptor (EGFR) being one of the most well-established oncogenic drivers. Overexpression or mutation of EGFR leads to uncontrolled cell proliferation and survival. The 2-aminopyrimidine scaffold is a key pharmacophore in many EGFR inhibitors because it mimics adenine and establishes critical hydrogen bond interactions with the "hinge region" of the kinase's ATP-binding pocket, specifically with the methionine residue at position 793 (Met793). This interaction anchors the inhibitor, allowing other parts of the molecule to occupy adjacent hydrophobic pockets, thereby blocking ATP from binding and shutting down the kinase's activity. This inhibition halts the downstream signaling cascade, ultimately leading to a reduction in tumor growth.

Caption: EGFR signaling pathway and point of inhibition.

Experimental Protocols and Synthetic Strategy

The bifunctional nature of 2-Aminopyrimidine-4-carboxylic acid allows for a variety of synthetic transformations. A common and crucial reaction is the amidation of the carboxylic acid moiety to form 2-aminopyrimidine-4-carboxamides. This transformation is a key step in building the complex molecular architectures required for potent kinase inhibition.

Representative Workflow: Amide Coupling

The following diagram illustrates a typical workflow for the synthesis of a 2-aminopyrimidine-4-carboxamide derivative, a common step in the development of kinase inhibitors.

Caption: Workflow for a typical amide coupling reaction.

Detailed Protocol: Synthesis of a 2-Aminopyrimidine-4-carboxamide Derivative

The following is a representative, self-validating protocol for the synthesis of an amide derivative, adapted from established peptide coupling methodologies.

Objective: To synthesize a 2-aminopyrimidine-4-carboxamide by coupling 2-Aminopyrimidine-4-carboxylic acid with a representative amine.

Materials:

-

2-Aminopyrimidine-4-carboxylic acid (1.0 eq)

-

HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Desired amine (e.g., Aniline) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Aminopyrimidine-4-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

-

Activation: Cool the solution to 0°C in an ice bath. Add DIPEA (2.0 eq) followed by the portion-wise addition of HATU (1.1 eq). Stir the mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 15 minutes. This step forms the activated ester intermediate.

-

Coupling: Add the desired amine (1.2 eq) to the reaction mixture. Let the reaction stir at room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup: Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3x volumes). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure carboxamide product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Safety, Handling, and Storage

As a laboratory chemical, 2-Aminopyrimidine-4-carboxylic acid requires careful handling. It is classified as harmful if swallowed and causes skin and serious eye irritation.

-

Handling: Avoid all personal contact, including inhalation of dust. Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, protected from light.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. If swallowed, rinse mouth and seek immediate medical attention.

Suppliers

2-Aminopyrimidine-4-carboxylic acid is available from a variety of chemical suppliers catering to research and development as well as bulk manufacturing needs. When sourcing this intermediate, it is crucial to verify the supplier's quality control standards and request a certificate of analysis.

Selected Suppliers:

-

Sigma-Aldrich

-

Santa Cruz Biotechnology

-

Chem-Impex

-

BLD Pharm

-

Various manufacturers in China offer bulk quantities with adherence to GMP and other international standards.

Conclusion

2-Aminopyrimidine-4-carboxylic acid (CAS 2164-65-0) is more than just a chemical intermediate; it is a strategic tool in the design and synthesis of targeted therapeutics. Its privileged 2-aminopyrimidine core provides a reliable anchor for binding to the ATP pocket of protein kinases like EGFR, while its carboxylic acid functionality offers a versatile point for synthetic elaboration to fine-tune potency, selectivity, and pharmacokinetic properties. This guide has provided a comprehensive overview of its properties, mechanism of action, and practical application, equipping drug discovery professionals with the foundational knowledge to effectively leverage this valuable building block in the development of next-generation medicines.

References

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry. [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). National Institutes of Health (NIH). [Link]

-

Mechanism of pyrimidine-based hybrids in inhibiting EGFR. (n.d.). ResearchGate. [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed. [Link]

-

EGFR signaling pathway. (n.d.). Creative Diagnostics. [Link]

-

EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors. (2015). PubMed. [Link]

-

MSDS for 2-Aminopyrimidine-4-Carboxylic Acid. (2009). Scribd. [Link]

-

The EGFR signaling pathway in human cancers. (n.d.). ResearchGate. [Link]

-

Simplified schematic diagram of the EGFR signaling pathway. (n.d.). ResearchGate. [Link]

-

Safety Data Sheet. (2025). Kishida Chemical Co., Ltd.. [Link]

-

2-aminopyrimidine-4-carboxylic acid suppliers USA. (n.d.). Chemicals.co.uk. [Link]

-

New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. [Link]

-

Sourcing High-Purity 2-Amino-Pyrimidine-4-Carboxylic Acid: A Buyer's Guide. (n.d.). Okchem. [Link]

-

EGFR signaling pathway Pathway Map. (n.d.). Bio-Rad. [Link]

- Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. (n.d.). *Journal

Foreword: The Pyrimidine Scaffold as a Cornerstone of Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Ethyl 2-Aminopyrimidine-4-Carboxylate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a privileged heterocyclic scaffold, fundamental to life as a core component of nucleic acids (cytosine, thymine, and uracil). This inherent biological relevance has made pyrimidine and its derivatives a focal point of medicinal chemistry for decades.[1][2] Among these, the 2-aminopyrimidine moiety stands out for its remarkable versatility and ability to form crucial hydrogen bonds and dipole-dipole interactions with a wide array of biological targets.[3] This guide focuses specifically on derivatives of Ethyl 2-aminopyrimidine-4-carboxylate, a substructure that has proven to be a fertile ground for the discovery of potent therapeutic agents across multiple disease areas. As a Senior Application Scientist, my objective is to provide not just a summary of findings, but a synthesized, in-depth analysis of the structure-activity relationships (SAR), mechanisms of action, and the practical methodologies used to evaluate these promising compounds.

The Architectural Significance of Ethyl 2-Aminopyrimidine-4-Carboxylate

The core structure combines three key pharmacophoric features:

-

The 2-Aminopyrimidine Core: This group is a potent hydrogen bond donor and acceptor, critical for anchoring the molecule within the active sites of enzymes and receptors.[3] Marketed drugs like Imatinib and Palbociclib feature this core, highlighting its clinical significance.[4]

-

The Carboxylate Group at C4: The ethyl ester at position 4 provides a versatile handle for synthetic modification and influences the molecule's polarity and pharmacokinetic properties. It can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to fine-tune activity.[5][6]

-

Variable Substituents: The true therapeutic potential is unlocked by the diverse substituents that can be introduced at other positions of the pyrimidine ring, leading to a broad spectrum of biological activities.

Anticancer Activity: Targeting the Engines of Malignancy

Derivatives of 2-aminopyrimidine have emerged as a significant class of anticancer agents, demonstrating efficacy against a range of cancer cell lines through diverse mechanisms.[2][7][8]

Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism for the anticancer effects of these derivatives is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.

-

Cyclin-Dependent Kinase (CDK) Inhibition: Certain 2-aminopyrimidine derivatives act as potent inhibitors of CDKs, such as CDK9.[9][10] By blocking CDK activity, these compounds can halt the cell cycle, preventing cancer cells from dividing uncontrollably, and induce apoptosis (programmed cell death).[1][10] The combination of a CDK inhibitor with a histone deacetylase (HDAC) inhibitor has shown synergistic effects in suppressing cancer cell proliferation.[10]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Highly selective FGFR4 inhibitors have been developed from the 2-aminopyrimidine scaffold.[11] One promising compound demonstrated potent enzymatic inhibition of FGFR4 with an IC50 value of 2.6 nM while sparing other FGFR isoforms, leading to selective suppression of breast cancer cells with dysregulated FGFR4 signaling.[11]

-

β-Glucuronidase Inhibition: Elevated activity of β-glucuronidase is linked to certain pathologies, including colon cancer.[4][7] Specific 2-aminopyrimidine derivatives have been identified as potent inhibitors of this enzyme, with one compound showing an IC50 value of 2.8 µM, significantly more potent than the standard D-saccharic acid 1,4-lactone.[4][12]

Below is a conceptual diagram illustrating the inhibition of a generic signaling pathway by a 2-aminopyrimidine derivative, leading to anticancer effects.

Caption: Kinase inhibition by a 2-aminopyrimidine derivative blocks proliferation signals.

Quantitative Anticancer Data

The potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating greater efficacy.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine | MCF-7 (Breast) | <2 µM | [1] |

| Indazol-pyrimidine | MCF-7 (Breast) | 1.63 - 4.80 | [13] |

| 2-Aminopyrimidine-Hydrazone | LoVo (Colon) | Varies | [14] |

| 2-Aminopyrimidine-Hydrazone | A549 (Lung) | Varies | [14] |

| 2,4-Disubstituted Pyrimidine | A549 (Lung) | 12.05 | [1] |

| Thienopyrimidine | MCF-7 (Breast) | 0.045 | [15] |

| Thienopyrimidine | MDA-MB-231 (Breast) | 0.16 | [15] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a reliable method for assessing the in vitro cytotoxicity of novel derivatives against cancer cell lines.[16] The principle lies in the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt MTT to a purple formazan product.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours under the same conditions. The duration is critical as it must be long enough for the compound to exert its effect.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Visually confirm the formation of purple formazan crystals in the control wells.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: A Renewed Defense Against Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical scaffolds with antimicrobial properties.[3][8] 2-Aminopyrimidine derivatives have demonstrated significant potential as broad-spectrum antimicrobial agents.[8]

Mechanism of Action and Spectrum of Activity

While the exact mechanisms can vary, many pyrimidine derivatives are thought to interfere with essential cellular processes in microbes, such as nucleic acid synthesis, by acting as analogs of natural pyrimidine bases. Their broad-spectrum activity has been demonstrated against various pathogens.

-

Gram-Positive Bacteria: Compounds have shown excellent activity against strains like Staphylococcus aureus and Bacillus subtilis.[17][18]

-

Gram-Negative Bacteria: Activity has also been reported against Escherichia coli.[19][20]

-

Fungi: Several derivatives exhibit significant antifungal properties against species such as Aspergillus niger and Candida albicans.[17][19]

Quantitative Antimicrobial Data

Antimicrobial efficacy is often measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

| Compound Class | Organism | MIC (µM) / Inhibition Zone (mm) | Reference |

| 2-Aminopyridine | S. aureus | 0.039 µg/mL | [18] |

| 2-Aminopyridine | B. subtilis | 0.039 µg/mL | [18] |

| Substituted Pyrimidine | E. coli | 6.5 µM | [20] |

| 2-Aminopyrimidine | B. subtilis | Good activity | [19] |

| 2-Aminopyrimidine | C. albicans | Significant activity | [19] |

Experimental Protocol: Agar Well Diffusion Assay

This is a standard, cost-effective method for preliminary screening of antimicrobial activity.[21] It relies on the diffusion of the test compound through an agar medium to inhibit the growth of a seeded microorganism.

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes. Allow the agar to solidify completely.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism.

-

Seeding: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab to create a uniform lawn.

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

-

Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration in a solvent like DMF or DMSO) into each well. Also, include a solvent control and a standard antibiotic control (e.g., Ciprofloxacin).

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 25-28°C for 48-72 hours (for fungi).

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key factor in numerous diseases.[16] Pyrimidine derivatives have been shown to possess potent anti-inflammatory effects, primarily by inhibiting key enzymes in the inflammatory pathway.[22][23]

Mechanism of Action: COX Inhibition

A major anti-inflammatory mechanism for these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[22] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators.[22] Selective inhibition of COX-2 is a desirable trait as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Caption: Inhibition of COX enzymes blocks the production of inflammatory prostaglandins.

Quantitative Anti-inflammatory Data

| Compound Class | Target | IC50 (µM) | Reference |

| Substituted Pyrimidine | COX-2 | 0.04 | [22] |

| Substituted Pyrimidine | COX-2 | 3.5 | [20] |

| Polysubstituted 2-Aminopyrimidine | NO & PGE2 Production | Active Inhibition | [22] |

Synthesis and Workflow

The development of novel derivatives requires robust synthetic strategies and a logical screening workflow.

General Synthesis Protocol: Condensation of Chalcone and Guanidine

A common and effective method for synthesizing the 2-aminopyrimidine core involves the condensation of a chalcone derivative with guanidine.[17]

-

Chalcone Synthesis: Synthesize the required chalcone via a Claisen-Schmidt condensation of an appropriately substituted aromatic aldehyde with an aromatic ketone in the presence of an aqueous base (e.g., KOH) in ethanol.

-

Cyclization Reaction: Dissolve the synthesized chalcone (1 equivalent) and guanidine hydrochloride (1.2 equivalents) in absolute ethanol.

-

Base Addition: Add a solution of sodium ethoxide or another suitable base to the mixture to initiate the condensation and cyclization reaction.

-

Reflux: Heat the reaction mixture under reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is the 2-aminopyrimidine derivative.

-

Purification: Filter the solid, wash it with water, and purify it by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.

General Drug Discovery and Evaluation Workflow

The path from initial synthesis to a potential drug candidate follows a structured, multi-step process.

Caption: A typical workflow for the discovery and evaluation of novel compounds.

Conclusion and Future Outlook

The Ethyl 2-aminopyrimidine-4-carboxylate scaffold and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential in drug discovery.[3][8] The structure-activity relationship studies reveal that minor modifications to the peripheral substituents can lead to dramatic changes in biological activity and target selectivity.[5][24]

Future research should focus on leveraging computational methods, such as molecular docking and QSAR, to guide the rational design of next-generation derivatives with enhanced potency and improved pharmacokinetic profiles.[14][25] High-throughput screening of large, diverse libraries of these compounds against a wider range of biological targets will undoubtedly uncover new therapeutic applications.[26] The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs and developing the next wave of innovative medicines.

References

- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). International Journal of Pharmaceutical Sciences, 2(8), 2420-2426.

- SYNTHESIS OF 2-AMINOPYRIMIDINE DERIVATIVES AS ANTIMICROBIAL AGENTS. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 1545-1552.

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). Molecules, 27(23), 8218.

- 2-Aminopyrimidine derivatives as anticancer drugs.

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(26), 15629–15654.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). AZoM.

- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2020). Molecules, 25(23), 5737.

- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry, 67(17), 15220–15245.

- A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. (2024). Revista Electronica de Veterinaria, 25(2).

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules, 26(8), 2133.

- Manorama, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 8, 2420-2426. International Journal of Pharmaceutical Sciences.

- New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2022). Molecules, 27(24), 8963.

- 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. (2017). ACS Medicinal Chemistry Letters, 8(8), 848–853.

- Derivatives of 2-aminopyrimidine.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules, 27(19), 6653.

- Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2021). Journal of Medicinal Chemistry, 64(2), 1008–1030.

- Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. (2018). Research Journal of Pharmacy and Technology, 11(11), 4843.

- Investigation of Anticancer Properties of Monoterpene-Aminopyrimidine Hybrids on A2780 Ovarian Cancer Cells. (2023). Molecules, 28(13), 5005.

- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry.

- 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2022). Molecules, 27(10), 3290.

- Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. (2024).

- Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2009). Bioorganic & Medicinal Chemistry Letters, 19(1), 202–205.

- Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2020).

- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2020). MDPI.

- Pyrimidine as antiinflammatory agent: A review. (2007). Indian Journal of Pharmaceutical Sciences, 69(3), 335.

Sources

- 1. veterinaria.org [veterinaria.org]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]

- 13. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. hakon-art.com [hakon-art.com]

- 18. mdpi.com [mdpi.com]

- 19. rjptonline.org [rjptonline.org]

- 20. tandfonline.com [tandfonline.com]

- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ijpsonline.com [ijpsonline.com]

- 24. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. azolifesciences.com [azolifesciences.com]

The Versatile Scaffold: A Technical Guide to Ethyl 2-Aminopyrimidine-4-carboxylate in Medicinal Chemistry

Introduction: The Privileged Status of the 2-Aminopyrimidine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug discovery campaigns. The 2-aminopyrimidine moiety is one such "privileged scaffold," a term bestowed upon structures that demonstrate the ability to bind to a wide range of biological targets with high affinity.[1][2] Its prevalence in numerous FDA-approved drugs is a testament to its versatility and favorable drug-like properties.[3] This guide focuses on a particularly valuable building block within this class: ethyl 2-aminopyrimidine-4-carboxylate . The strategic placement of the amino and carboxylate functionalities on the pyrimidine ring provides medicinal chemists with orthogonal handles for molecular elaboration, enabling the systematic exploration of chemical space to achieve desired potency, selectivity, and pharmacokinetic profiles.

This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, derivatization, and application of the ethyl 2-aminopyrimidine-4-carboxylate scaffold. We will delve into the causality behind experimental choices, provide detailed protocols, and explore its role in the development of targeted therapeutics, particularly in the realm of kinase inhibitors.

Chemical Synthesis of the Core Scaffold

The construction of the ethyl 2-aminopyrimidine-4-carboxylate core is a critical first step in any drug discovery program utilizing this scaffold. While various methods exist for the synthesis of substituted pyrimidines, a common and reliable approach involves the condensation of a three-carbon dielectrophilic component with a guanidine-containing nucleophile.

General Synthetic Strategy

A prevalent method for synthesizing the pyrimidine core involves the reaction of a β-ketoester or a related 1,3-dicarbonyl compound with a binucleophile like guanidine.[4] This approach allows for the introduction of substituents at various positions on the pyrimidine ring.

Experimental Protocol: Synthesis of Ethyl 2-Aminopyrimidine-4-carboxylate

This protocol outlines a general procedure for the synthesis of the title compound, adapted from established pyrimidine syntheses.

Materials:

-

Diethyl 2-formyl-3-oxosuccinate (or a suitable precursor like ethyl formylpyruvate)

-

Guanidine hydrochloride

-

Sodium ethoxide (or another suitable base)

-

Ethanol

-

Hydrochloric acid (for neutralization)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Guanidine: To the stirred solution, add guanidine hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 30 minutes to form free guanidine.

-

Addition of the Carbonyl Component: Slowly add a solution of diethyl 2-formyl-3-oxosuccinate (1.0 equivalent) in ethanol to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid until the pH is approximately 7.

-

Extraction: Remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure ethyl 2-aminopyrimidine-4-carboxylate.

Causality of Experimental Choices:

-

Base: Sodium ethoxide is used to deprotonate the guanidine hydrochloride, generating the free guanidine base which is the active nucleophile in the condensation reaction.

-

Solvent: Ethanol is a common solvent for this reaction as it readily dissolves the reactants and the base.

-

Inert Atmosphere: An inert atmosphere is recommended to prevent side reactions, particularly with the reactive enolate intermediates.

-

Purification: Column chromatography is essential to remove unreacted starting materials and any side products, ensuring the purity of the final scaffold for subsequent derivatization.

Strategic Derivatization of the Scaffold

The utility of ethyl 2-aminopyrimidine-4-carboxylate lies in the distinct reactivity of its functional groups, which can be selectively modified to build a library of diverse compounds. The C2-amino group and the C4-ethyl carboxylate are the primary points of diversification.

Modifications at the C2-Amino Group

The 2-amino group is a key hydrogen bond donor and can be readily functionalized through various reactions to introduce substituents that can interact with the target protein.

-

N-Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides in the presence of a base. A more modern and regioselective approach involves transition-metal catalyzed N-alkylation using alcohols as the alkylating agents, which is considered a greener alternative.[5]

-

Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) can introduce amide and sulfonamide functionalities, respectively. These groups can act as both hydrogen bond donors and acceptors and can be used to introduce a wide range of substituents.

-

Buchwald-Hartwig and Suzuki-Miyaura Cross-Coupling: For more complex modifications, the amino group can be coupled with aryl or heteroaryl halides through palladium-catalyzed cross-coupling reactions. This allows for the introduction of large, rigid, or flexible aromatic systems that can probe deeper pockets in the target protein.[6][7]

Modifications at the C4-Carboxylate Group

The ethyl carboxylate at the C4 position is another versatile handle for derivatization.

-

Amide Bond Formation: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., EDC, HATU) to form amides.[8][9] This is a very common strategy to introduce substituents that can form key interactions with the target.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, which can then be further functionalized through etherification or other reactions.

-

Grignard Reactions: Although less common, the ester can potentially react with Grignard reagents to introduce ketone functionalities, which can then be further elaborated.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The 2-aminopyrimidine scaffold is a well-established "hinge-binder" in kinase inhibitors, where the N1 and the 2-amino group form crucial hydrogen bonds with the kinase hinge region. Derivatives of ethyl 2-aminopyrimidine-4-carboxylate have been explored as inhibitors of various kinases implicated in cancer and inflammatory diseases.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[10] The 2-aminopyrimidine scaffold has been extensively used to develop CDK inhibitors.[1][3][11]

Structure-Activity Relationship (SAR) Insights for CDK Inhibition:

The following table summarizes general SAR trends for 2-aminopyrimidine-based CDK inhibitors, which can be extrapolated to derivatives of the ethyl 2-aminopyrimidine-4-carboxylate scaffold.

| Position | Modification | Impact on Activity | Rationale |

| C2-Amino | Small alkyl or aryl groups | Generally well-tolerated or beneficial | Can form additional interactions in the ATP binding pocket. |

| C4 | Substituted anilines or heterocycles | Crucial for potency and selectivity | These groups often extend into the solvent-exposed region and can be optimized for interactions with specific residues. |

| C5 | Small substituents (e.g., cyano, halo) | Can modulate potency and physicochemical properties | Can influence the electronic properties of the pyrimidine ring and make additional contacts. |

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12] The 2-aminopyrimidine scaffold has been successfully employed in the design of potent VEGFR inhibitors.[2][13]

SAR Insights for VEGFR Inhibition:

Derivatives of 4-aminopyrimidine-5-carboxaldehyde oximes have shown potent VEGFR-2 inhibitory activity.[12] While not the exact scaffold, the SAR principles are highly relevant. Modifications at the C4-amino and C6 positions of the pyrimidine ring are critical for achieving high potency.

p38 MAP Kinase Inhibitors

p38 MAP kinase is a key enzyme in the inflammatory response, and its inhibitors have potential as treatments for a range of inflammatory diseases.[4] Amide-based derivatives of pyrimidines have been developed as potent p38α MAP kinase inhibitors.[14][15]

Biological Evaluation: Key Assays

The evaluation of compounds derived from the ethyl 2-aminopyrimidine-4-carboxylate scaffold involves a cascade of in vitro and in cell-based assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase.

Materials:

-

Recombinant kinase enzyme

-

Kinase-specific substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Kinase assay buffer

-

Test compounds (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Mixture Preparation: In a microplate, add the kinase enzyme, the substrate, and the kinase assay buffer.

-

Initiation of Reaction: Add the test compounds to the reaction mixture and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Start Kinase Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).

-

Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the phosphorylation of the substrate.

-

Data Analysis: Measure the signal on a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to a control (DMSO only) and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Protocol: Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compounds (dissolved in DMSO)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Data Analysis: Measure the signal (absorbance or luminescence) on a microplate reader. Calculate the percentage of cell viability for each compound concentration relative to a control (DMSO only) and determine the GI50 or IC50 value (the concentration of compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The ethyl 2-aminopyrimidine-4-carboxylate scaffold continues to be a highly valuable and versatile starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability and the ability to readily introduce diverse chemical functionalities at key positions make it an attractive core for lead discovery and optimization. The wealth of knowledge surrounding the SAR of 2-aminopyrimidine derivatives provides a strong foundation for the rational design of new inhibitors targeting a wide array of biological targets, particularly kinases. As our understanding of the molecular drivers of disease continues to grow, we can expect that this privileged scaffold will play an even more prominent role in the development of next-generation targeted therapies. The continued exploration of novel derivatization strategies and the application of advanced computational methods will undoubtedly unlock the full potential of this remarkable molecular framework.

References

-

SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. (n.d.). National Institutes of Health. Retrieved from [Link]

- Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration. (2025). European Journal of Medicinal Chemistry, 283, 117726.

- Huang, S., Li, R., Connolly, P. J., et al. (2006). Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(23), 6063-6066.

- Vanden Eynde, J. J., Labuche, N., Van Haverbeke, Y., & Tietze, L. F. (2003).

- N-(2-Aminoethyl)-2-[[2-[4-(2,5-dimethoxyphenyl)piperazin-1-yl]ethyl]amino]pyrimidine-4-carboxamide. (1994). Google Patents.

-

Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. (n.d.). Acta Pharmaceutica Sinica B. Retrieved from [Link]

- SAR study on N 2 , N 4 -disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. (2018). RSC Advances, 8(22), 11871-11885.

- Amide-based inhibitors of p38alpha MAP kinase. Part 2: design, synthesis and SAR of potent N-pyrimidyl amides. (2010). Bioorganic & Medicinal Chemistry Letters, 20(8), 2560-2563.

- Gonçalves, M. S. T., et al. (2009). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. Tetrahedron, 65(16), 3236-3243.

- Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation. (2012). Google Patents.

-

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (n.d.). Molecules. Retrieved from [Link]

- Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169282.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2013). Tetrahedron Letters, 54(43), 5845-5848.

- Aminative Suzuki–Miyaura coupling. (2024). Science, 383(6686), 996-1002.

- p38 Mitogen-activated Protein Kinase Inhibitors: A Review on Pharmacophore Mapping and QSAR Studies. (2013). Current Pharmaceutical Design, 19(26), 4739-4752.

- Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). Molecules, 27(19), 6203.

-

Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). Pharmaceuticals, 16(9), 1303.

- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry, 13(47), 11481-11486.

- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2018). Molecules, 23(11), 2999.

- Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169282.

- Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors. (2019). European Journal of Medicinal Chemistry, 180, 239-253.

-

Amide-based inhibitors of p38α MAP kinase. Part 2: Design, synthesis and SAR of potent N-pyrimidyl amides. (2010). Charles Sturt University. Retrieved from [Link]

- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie, e2400163.

- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2000). The Journal of Organic Chemistry, 65(18), 5834-5836.

- Preparation method of 2-amino pyrimidine. (2013). Google Patents.

- Process optimization for acid-amine coupling: a catalytic approach. (2023). Current Chemistry Letters, 12(1), 133-142.

- Aminative Suzuki-Miyaura coupling. (2024). Science, 383(6686), 996-1002.

- Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. (1973). Science Bulletin of the Faculty of Agriculture, Kyushu University, 27(3.4), 221-229.

- A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (2012). Synlett, 23(10), 1511-1514.

- Method for preparing 2-amino-4,6-dichloro-5-formylaminopyrimidine. (2010). Google Patents.

- Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library. (2016). MedChemComm, 7(5), 929-934.

- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2018). Molecules, 23(1), 163.

Sources

- 1. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN102491949A - Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation - Google Patents [patents.google.com]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 10. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Amide-based inhibitors of p38alpha MAP kinase. Part 2: design, synthesis and SAR of potent N-pyrimidyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. primo.csu.edu.au [primo.csu.edu.au]

An In-depth Technical Guide to the Solubility of Ethyl 2-aminopyrimidine-4-carboxylate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical physicochemical parameter that governs the efficiency of crystallization, purification, and formulation processes. Ethyl 2-aminopyrimidine-4-carboxylate is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a wide range of therapeutic agents.[1][2][3] This guide provides a comprehensive framework for determining, analyzing, and modeling the solubility of this compound in various organic solvents. It outlines the gold-standard isothermal shake-flask methodology, details the application of thermodynamic models such as the modified Apelblat and van't Hoff equations for data correlation, and interprets the resulting thermodynamic parameters to provide actionable insights for process development and optimization in the pharmaceutical industry.

Introduction: The Pivotal Role of Solubility in Pharmaceutical Development

The pyrimidine scaffold is a cornerstone in modern drug discovery, forming the core of numerous approved drugs for oncology, infectious diseases, and metabolic disorders.[1][2][4] Ethyl 2-aminopyrimidine-4-carboxylate, as a functionalized pyrimidine derivative, represents a versatile intermediate for creating novel molecular entities.[3] However, the transition from a promising molecule in discovery to a viable drug product is heavily dependent on its physical and chemical properties, paramount among which is solubility.

Understanding the solubility of Ethyl 2-aminopyrimidine-4-carboxylate is essential for:

-

Crystallization and Purification: Selecting an optimal solvent system is crucial for obtaining the desired crystal form (polymorph) with high purity and yield.

-

Formulation Development: Solubility data dictates the choice of excipients and the feasibility of different dosage forms, from oral solids to parenteral solutions.

-

Process Optimization: Knowledge of solubility as a function of temperature allows for the design of efficient, scalable, and reproducible manufacturing processes.[5]